molecular formula C5H6ClNO3S B1301105 3,5-Dimethylisoxazole-4-sulfonyl chloride CAS No. 80466-79-1

3,5-Dimethylisoxazole-4-sulfonyl chloride

Cat. No. B1301105
CAS RN: 80466-79-1
M. Wt: 195.62 g/mol
InChI Key: GZLPFEYTAAXJCP-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H6ClNO3S and a molecular weight of 195.63 . It is a white to light yellow to yellow-brown solid or liquid . It is often used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

The synthesis of 3,5-Dimethylisoxazole-4-sulfonyl chloride typically involves two steps . First, 3,5-dimethylisoxazole reacts with nitrous acid in the presence of a strong acid to form 3-nitroso-5-methylisoxazole. Then, this intermediate reacts with sulfuryl chloride, and the resulting product undergoes chlorination to yield the final product .


Molecular Structure Analysis

The InChI code for 3,5-Dimethylisoxazole-4-sulfonyl chloride is 1S/C5H6ClNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3 . The key for this InChI code is GZLPFEYTAAXJCP-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dimethylisoxazole-4-sulfonyl chloride are not detailed in the search results, it’s known that sulfonyl chlorides are generally reactive and can participate in a variety of chemical reactions. For instance, they can react with amines to form sulfonamides .


Physical And Chemical Properties Analysis

3,5-Dimethylisoxazole-4-sulfonyl chloride is a white to light yellow to yellow-brown solid or liquid . It has a molecular weight of 195.63 and its storage temperature is in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

A study by Filimonov et al. (2006) demonstrated the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole using 3,5-dimethylisoxazole as a starting material. This research led to the creation of various aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle, expanding the scope of synthetic chemistry involving isoxazoles (Filimonov et al., 2006).

Reactivity with Triazoles

Beryozkina et al. (2015) explored the reactivity of N-unsubstituted triazoles with sulfonyl chlorides, including mesyl chloride and tosyl chloride, to form sulfonyl-1,2,3-triazoles. This study highlighted the influence of the azolyl ring and sulfonyl chloride substituents on the product formation, offering insights into the reactivity of isoxazole derivatives like 3,5-dimethylisoxazole-4-sulfonyl chloride (Beryozkina et al., 2015).

Structural and Spectroscopic Analysis

Yu et al. (2015) conducted a study on 3,5-diarylisoxazoles, providing valuable information on the structural and spectroscopic properties of related isoxazole compounds. This research enhances our understanding of isoxazole derivatives and their potential applications in various scientific fields (Yu et al., 2015).

Synthesis of Ligands and Metal Complexes

Chohan and Shad (2011) focused on the synthesis of sulfonamide-derived ligands and their metal complexes, starting from compounds like 3,4-dimethylisoxazol-5-ylsulfamoyl. The study evaluated their biological activities, offering a perspective on the potential medicinal applications of isoxazole derivatives (Chohan & Shad, 2011).

Synthesis of Optically Active Polymers

Mallakpour et al. (2001) synthesized new optically active polymers using (-)-camphor-10-sulfonyl chloride, demonstrating the versatility of isoxazole derivatives in polymer science. These polymers showcased interesting properties such as optical activity and thermal stability (Mallakpour et al., 2001).

Safety And Hazards

3,5-Dimethylisoxazole-4-sulfonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust, fume, gas, mist, or vapors; avoiding contact with skin and eyes; using personal protective equipment; ensuring adequate ventilation; and storing it locked up .

properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLPFEYTAAXJCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371273
Record name 3,5-dimethylisoxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylisoxazole-4-sulfonyl chloride

CAS RN

80466-79-1
Record name 3,5-dimethylisoxazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SI Filimonov, MK Korsakov, MV Dorogov… - Journal of …, 2006 - Wiley Online Library
A number of novel sulfonamide derivatives of 5‐substituted‐3‐methylisoxazole were synthesized and characterized, starting from 3,5‐dimethylisoxazole. Key steps include the …
Number of citations: 8 onlinelibrary.wiley.com
MK Ibrayev, OA Nurkenov, ZB Rakhimberlinova… - Plants, 2022 - mdpi.com
This article has studied the synthesis of a new derivative of the known alkaloid cytisine contained in the seeds of plants of Cytisus laburnum L. and Thermopsis lanceolata R.Br., both of …
Number of citations: 1 www.mdpi.com
MK Schwarz, D Tumelty, MA Gallop - The Journal of Organic …, 1999 - ACS Publications
A solid-phase route affording novel 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones in optically pure form has been enabled. S N Ar reaction of polymer-bound 4-fluoro-3-nitrobenzoic …
Number of citations: 94 pubs.acs.org
WB Yu, J Xu, P Zhang - Zeitschrift für Kristallographie-New Crystal …, 2016 - degruyter.com
C 21 H 17 N 3 O 4 S, triclinic, P1̅ (no. 2), a = 10.0424(5) Å, b = 10.4142(4) Å, c = 18.7420(10) Å, α = 91.746(4), β = 90.169(4), γ = 100.878(4), V = 1923.92(16) Å 3 , Z = 4, R gt (F) = …
Number of citations: 2 www.degruyter.com
F Zhao, Q Tan, D Wang, GJ Deng - Green Chemistry, 2020 - pubs.rsc.org
A simple, efficient and green method for the direct thiolation of aromatic compounds using commercially available sulfonyl chlorides as the sulfur source was developed under metal- …
Number of citations: 22 pubs.rsc.org
SO Rashid, SS Almadhhi, DJ Berrisford, J Raftery… - Tetrahedron, 2019 - Elsevier
The use of TiCl 3 -HCl as promotor in the radical Truce-Smiles reactions of 2-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)benzenediazonium salts has been investigated in detail. During …
Number of citations: 6 www.sciencedirect.com
AR Liu, L Zhang, J Li, A Wusiman - RSC advances, 2021 - pubs.rsc.org
A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and …
Number of citations: 4 pubs.rsc.org
J Liu, L Zheng - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Sulfones are ubiquitous structural motifs that frequently occur in pharmacologically active compounds and synthetic intermediates, and possess a wide range of biological properties. …
Number of citations: 86 onlinelibrary.wiley.com
V Molodtsov, PR Fleming, CJ Eyermann… - Journal of medicinal …, 2015 - ACS Publications
Squaramides constitute a novel class of RNA polymerase inhibitors of which genetic evidence and computational modeling previously have suggested an inhibitory mechanism …
Number of citations: 46 pubs.acs.org
SO Rashid - 2017 - search.proquest.com
It is now known that eukaryotic pre-mRNA splicing is catalysed by complex molecularmachinery called the spliceosome which consists of five U-type (snRNAs) and nearly …
Number of citations: 5 search.proquest.com

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